

N,N-Dibutylformamide: A Comprehensive Technical Review

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For Researchers, Scientists, and Drug Development Professionals

N,N-Dibutylformamide (DBF) is a tertiary amide that serves as a versatile organic compound in various chemical applications. This document provides an in-depth overview of its chemical properties, primary uses, and relevant experimental protocols, tailored for a technical audience.

Core Chemical and Physical Properties

N,N-Dibutylformamide is a clear, colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below, providing a quantitative look at its characteristics.



Property	Value
Molecular Formula	C9H19NO[2]
Molecular Weight	157.25 g/mol [2]
IUPAC Name	N,N-dibutylformamide[2]
CAS Number	761-65-9
Density	0.864 g/mL at 25 °C
Boiling Point	120 °C at 15-20 mmHg[3]
Melting Point	< -30 °C[3][4]
Flash Point	100 °C (closed cup)[3]
Vapor Pressure	< 1 mmHg at 20 °C[3]
Refractive Index	n20/D 1.44
Solubility	Insoluble in water[1][4]
log Pow (Octanol/Water)	2.315[3]

Primary Applications and Uses

The utility of **N,N-Dibutylformamide** spans several domains, from industrial manufacturing to specialized laboratory synthesis.

Industrial and Synthetic Applications

N,N-DibutyIformamide is primarily used as a solvent and an intermediate in organic synthesis. [4][5] Its applications include the production of:

- Pesticides[5]
- Adhesives[5]
- Synthetic leathers and fibers[5]
- Films and surface coatings[5]



Pharmaceuticals[5]

Role in Research and Development

In a laboratory setting, **N,N-Dibutylformamide** is identified as a useful solvent and reagent in various chemical reactions. It is particularly noted for its application in protocols for the N-formylation of amines, a crucial transformation in the synthesis of many biologically active compounds and fine chemicals.[6]

Environmental Monitoring

Interestingly, **N,N-Dibutylformamide** has also been identified as a pollutant marker in environmental studies.[1][6] Its presence in urban atmospheres can be indicative of pollution from aerosols or exhaust gases, making it a target compound for the development of emission control technologies.[1][6]

Experimental Protocols

Detailed methodologies are critical for reproducible scientific outcomes. Below is a representative experimental protocol for the synthesis of **N,N-Dibutylformamide**.

Synthesis of N,N-Dibutylformamide from Formic Acid and Dibutylamine

This protocol describes a high-pressure synthesis method.[7]

Materials:

- 85% Formic Acid (170.5g)
- 99% Dibutylamine (391g)
- 1-liter high-pressure reactor with stirrer

Procedure:

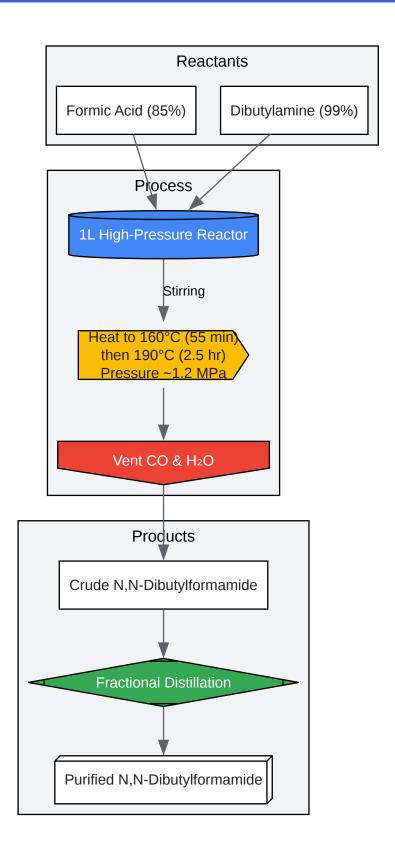
• Charging the Reactor: Add 170.5g of 85% formic acid and 391g of 99% dibutylamine to the 1-liter high-pressure reactor. The resulting molar ratio of formic acid to dibutylamine is



approximately 1.05:1.[7]

- Homogenization: Activate the stirrer to ensure the reaction mixture is homogeneous.[7]
- Initial Heating: While stirring, heat the system to approximately 160°C and maintain this temperature for about 55 minutes.[7]
- Temperature and Pressure Increase: Raise the temperature to about 190°C. The pressure within the autoclave will increase to approximately 1.2 MPa.[7]
- Reaction Maintenance: Hold the reaction at these conditions for about 2.5 hours, during which the pressure should remain relatively stable.[7]
- Venting and Collection: After the reaction period, carefully vent the carbon monoxide and water vapor from the autoclave.[7]
- Product Recovery: Collect the reaction product, which should be a uniform and transparent solution of N,N-Dibutylformamide (approximately 557g).[7]
- Purification: The crude product can be purified further by fractional distillation.[1][8]





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Caption: Synthesis workflow for N,N-Dibutylformamide.



Safety and Toxicology

N,N-Dibutylformamide is classified as hazardous. It is harmful if swallowed and toxic in contact with skin.[9] It can cause skin and serious eye irritation.[9] Toxicological studies have indicated an intraperitoneal LD50 in rats of 390 mg/kg.[3] It is also noted as an experimental teratogen.[1] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1] [8] Proper personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical, and work should be conducted in a well-ventilated fume hood.[9]

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